5-Chloro-4-(phenylthio)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Analyse Chemischer Reaktionen
5-Chloro-4-(phenylthio)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-4-(phenylthio)pyridine-3-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a reference standard in pharmaceutical testing.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: Used in the synthesis of other chemical compounds and materials.
Wirkmechanismus
The specific mechanism of action for 5-Chloro-4-(phenylthio)pyridine-3-sulfonamide is not well-documented. it is likely that the compound interacts with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-4-(phenylthio)pyridine-3-sulfonamide can be compared with other similar compounds, such as:
4-(Phenylthio)pyridine-3-sulfonamide: Lacks the chlorine atom at the 5-position.
5-Chloro-4-(methylthio)pyridine-3-sulfonamide: Has a methylthio group instead of a phenylthio group.
5-Chloro-4-(phenylthio)pyridine-2-sulfonamide: Has the sulfonamide group at the 2-position instead of the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H9ClN2O2S2 |
---|---|
Molekulargewicht |
300.8 g/mol |
IUPAC-Name |
5-chloro-4-phenylsulfanylpyridine-3-sulfonamide |
InChI |
InChI=1S/C11H9ClN2O2S2/c12-9-6-14-7-10(18(13,15)16)11(9)17-8-4-2-1-3-5-8/h1-7H,(H2,13,15,16) |
InChI-Schlüssel |
AYTYTVAAWOFHRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=C(C=NC=C2S(=O)(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.